Binding Affinity Enhancement for Cucurbit[7]uril: 20-30 Fold Over Natural Phenylalanine
In a direct screen with the synthetic receptor cucurbit[7]uril (Q7), 4-tert-butyl-L-phenylalanine (tBuPhe) demonstrated a 20–30-fold higher binding affinity compared to unmodified L-phenylalanine [1]. This substantial increase in affinity is attributed to the favorable hydrophobic and steric interactions of the tert-butyl group within the Q7 cavity.
| Evidence Dimension | Binding Affinity (Fold Increase) to Cucurbit[7]uril (Q7) |
|---|---|
| Target Compound Data | 20-30-fold higher affinity than Phe |
| Comparator Or Baseline | L-Phenylalanine (Phe), affinity baseline = 1x |
| Quantified Difference | 20–30-fold increase |
| Conditions | Screen with synthetic receptor cucurbit[7]uril (Q7) in neutral phosphate buffer [1] |
Why This Matters
This quantifiable affinity gain validates the choice of tBuPhe over Phe for developing high-affinity supramolecular tags, a feature unattainable with the natural amino acid.
- [1] Logsdon, L. A., Schardon, C. L., Ramalingam, V., et al. (2011). Nanomolar Binding of Peptides Containing Noncanonical Amino Acids by a Synthetic Receptor. J. Am. Chem. Soc., 133(42), 17087-17092. View Source
